N-Hydroxy-2-oxopropanimidoyl cyanide
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H4N2O2 |
|---|---|
Molecular Weight |
112.09 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-3-oxobutanenitrile |
InChI |
InChI=1S/C4H4N2O2/c1-3(7)4(2-5)6-8/h8H,1H3/b6-4+ |
InChI Key |
DOOHWQFPTDAXJS-GQCTYLIASA-N |
Isomeric SMILES |
CC(=O)/C(=N/O)/C#N |
Canonical SMILES |
CC(=O)C(=NO)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Preparations of N Hydroxy 2 Oxopropanimidoyl Cyanide
Exploration of Direct Synthetic Routes to the N-Hydroxy-2-oxopropanimidoyl Cyanide Scaffold
Direct synthetic strategies aim to construct the this compound framework in a convergent manner. While specific literature for this exact molecule is limited, analogous syntheses of related structures, such as α-keto esters and functionalized N-hydroxy compounds, provide insight into plausible routes. nih.govnih.gov One hypothetical approach could involve the reaction of a suitably activated pyruvic acid derivative with a cyanide source and hydroxylamine.
Another potential direct route could be adapted from the synthesis of N2-unprotected five-membered cyclic guanidines, which proceeds via a [3+2] annulation of aziridines and cyanamides. rsc.org A similar domino reaction, if designed with appropriate acyclic precursors, could theoretically assemble the target scaffold. Furthermore, the direct cyanation of N-oxides using affordable cyanide sources like potassium cyanide has been demonstrated for pyridine (B92270) systems, suggesting a potential pathway if a suitable N-oxide precursor to this compound could be formed. researchgate.net
Investigations into Indirect Pathways for Cyanide Moiety Introduction
Indirect pathways focus on the formation of a stable precursor, followed by the introduction of the cyanide group in a subsequent step. This approach can be advantageous if the cyanide source is incompatible with the initial reaction conditions for forming the N-hydroxy-2-oxopropanimidoyl backbone.
A common and well-established method for introducing a cyanide group is through the nucleophilic substitution of a halide. In this context, the synthesis of an N-Hydroxy-2-oxopropanimidoyl chloride precursor would be the initial key step. This halide could then, in principle, be converted to the target cyanide. This transformation is fundamental in organic synthesis, though specific examples on this exact substrate are not detailed in current literature. The reaction would typically involve treating the imidoyl chloride with a cyanide salt, such as potassium or sodium cyanide, in a suitable polar aprotic solvent.
The reactivity of such a transformation would be influenced by the stability of the imidoyl halide and the reaction conditions. The table below illustrates typical reagents used for cyanation reactions in different, but mechanistically related, chemical systems.
| Precursor Type | Cyanation Reagent | Conditions | Product Type | Reference |
| 4-Amidopyridine N-Oxide | Potassium Cyanide | Dimethylcarbamoyl Chloride, 120°C | 2-Cyano-4-amidopyridine | researchgate.net |
| Imine Derivatives | Acetonitrile (B52724) | Electrochemical, Catalyst-free | Phenylbenzimidoyl Cyanide | chemrxiv.org |
This table presents examples of cyanation reactions on different substrates to illustrate the reagents and conditions that could be explored for the transformation of an N-Hydroxy-2-oxopropanimidoyl halide.
An alternative indirect strategy involves synthesizing a stable N-hydroxy-2-oxopropanamide or a related derivative and then converting it into the final imidoyl cyanide. For instance, research on the synthesis of N-(2-oxo-2-p-tolylethyl)-amide derivatives provides methodologies for creating the α-keto amide portion of the molecule. nih.gov Subsequent transformation of the amide group to the imidoyl cyanide would be a challenging but plausible multi-step process.
Studies on the cyclization of N-hydroxy-N-(2-oxoalkyl)amides also offer insights into the reactivity of these types of scaffolds, which could be harnessed for further functionalization. researchgate.net The introduction of the cyanide group might be achieved through a dehydration-cyanation sequence of a corresponding N-hydroxy-2-oxopropanamide precursor.
Sustainable and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability. For a molecule like this compound, green chemistry principles would focus on reducing hazardous waste, using safer solvents, and improving atom economy. nih.gov
One relevant green approach is the substitution of toxic dehydrating agents. For example, in the related synthesis of isocyanides from N-formamides, phosphoryl trichloride (B1173362) is often used. A greener alternative that has been investigated is the use of p-toluenesulfonyl chloride (p-TsCl), which is less toxic and allows for a simpler work-up. rsc.org Another sustainable method involves conducting reactions in water using micellar conditions, which can replace hazardous organic solvents like dichloromethane. rsc.orguniupo.it
Electrochemical methods also represent a significant green advancement. The electrochemical C-H bond cyanation of imine derivatives using acetonitrile as the cyanation reagent under catalyst-free conditions is a prime example of a sustainable process that avoids toxic reagents and derives activation from electricity. chemrxiv.org
The following table summarizes some green reagents and their effectiveness in related syntheses.
| Reaction Type | Conventional Reagent | Green Alternative | Solvent | Key Advantage | Reference |
| Dehydration of N-formamides | Phosphoryl trichloride | p-Toluenesulfonyl chloride | Dichloromethane | Less toxic, simpler work-up | rsc.org |
| Dehydration of N-formamides | Phosphoryl trichloride | p-Toluenesulfonyl chloride | Water (micellar) | Avoids organic solvents | rsc.org |
| C-H Cyanation | Traditional Cyanide Salts | Acetonitrile | Acetonitrile | Catalyst-free, electrochemical | chemrxiv.org |
This table illustrates green chemistry alternatives from analogous reactions that could be applied to the synthesis of this compound or its precursors.
Optimization of Reaction Conditions and Process Scalability
Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency, particularly when considering the potential for larger-scale production. For the synthesis of this compound, optimization would involve systematically varying parameters such as temperature, solvent, catalyst, and reactant stoichiometry.
The scalability of a synthetic route is a key consideration for practical applications. A scalable process should avoid costly and difficult-to-remove reagents or purification methods like column chromatography. An example of developing a scalable synthesis is seen in the preparation of a PHD2 inhibitor, where the optimized route involved only five chemical steps and increased the total yield significantly, eliminating the need for chromatographic purification. researchgate.net Similarly, the development of a process for preparing α-keto thioamides under solvent-free conditions highlights a method suitable for large-scale synthesis. nih.gov These examples underscore the importance of designing a synthetic pathway that is not only efficient on a lab scale but also robust and economical when scaled up.
Chemical Reactivity and Mechanistic Pathways of N Hydroxy 2 Oxopropanimidoyl Cyanide
Electrophilic Reactivity of the Imidoyl Carbon
The imidoyl carbon atom in N-Hydroxy-2-oxopropanimidoyl cyanide is inherently electrophilic. This electrophilicity arises from the electron-withdrawing effects of the adjacent nitrogen atom and the cyanide group. Consequently, this carbon is susceptible to attack by a wide range of nucleophiles. The reactivity is analogous to that of other imidoyl compounds, such as imidoyl chlorides, where the carbon is the primary site for nucleophilic substitution.
The general mechanism involves the addition of a nucleophile to the C=N double bond, forming a tetrahedral intermediate. The subsequent elimination of the cyanide ion, a relatively good leaving group, results in the formation of a new substituted product. The rate and success of this reaction are influenced by the strength of the incoming nucleophile and the stability of the tetrahedral intermediate.
Nucleophilic Behavior of the N-Hydroxyl Moiety
The oxygen atom of the N-hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity allows it to participate in reactions with various electrophiles. For instance, the hydroxyl group can be acylated, alkylated, or silylated. The reactivity of this group can be enhanced by deprotonation with a suitable base, forming a more potent nucleophilic alkoxide.
The nucleophilic character of the N-hydroxyl moiety is crucial for some of the intramolecular reactions of the compound, where it can attack electrophilic centers within the same molecule.
Intramolecular Cyclization Reactions and Ring Formation
This compound is predisposed to undergo intramolecular cyclization reactions due to the proximity of its reactive functional groups. One plausible pathway involves the nucleophilic attack of the N-hydroxyl oxygen onto the electrophilic carbon of the oxo group. This can lead to the formation of a five-membered heterocyclic ring system. The reaction is likely to be reversible and may be catalyzed by either acid or base.
Another potential cyclization pathway could involve the participation of the imidoyl nitrogen. Depending on the reaction conditions, different ring systems can be formed. The study of related N-hydroxy-N-(2-oxoalkyl)amides has shown that they can cyclize to form 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones in the presence of a base. researchgate.net A similar transformation could be envisioned for this compound. The general mechanism for such cyclizations involves the intramolecular attack of a nucleophile on a carbonyl or imidoyl carbon, leading to ring closure. youtube.com
Table 1: Potential Intramolecular Cyclization Products
| Reacting Groups | Catalyst | Potential Product |
|---|---|---|
| N-hydroxyl and oxo group | Acid/Base | 5-membered heterocyclic ring |
Intermolecular Reactions with Diverse Nucleophiles and Electrophiles
In addition to intramolecular reactions, this compound can react with external nucleophiles and electrophiles. Strong nucleophiles, such as thiols, amines, and alkoxides, can attack the electrophilic imidoyl carbon, leading to the displacement of the cyanide group and the formation of new substituted imidates.
Conversely, the nucleophilic N-hydroxyl group can react with a variety of electrophiles. For example, treatment with an acyl chloride would lead to the acylation of the hydroxyl group.
Table 2: Examples of Intermolecular Reactions
| Reagent | Type | Reactive Site on this compound | Product Type |
|---|---|---|---|
| Thiol (R-SH) | Nucleophile | Imidoyl carbon | Thioimidate |
| Amine (R-NH2) | Nucleophile | Imidoyl carbon | Amidine |
| Acyl Chloride (R-COCl) | Electrophile | N-hydroxyl oxygen | O-acylated product |
Detailed Mechanistic Studies of Cyanide Release and Transfer Processes
Parallels can be drawn from the reactivity of N-hydroxy-2-oxopropanimidoyl chloride, which has been identified as a latent cyanide transfer agent. rsc.org It is plausible that this compound can undergo similar reactions, releasing its cyanide moiety under specific conditions.
The process is initiated by the reaction of a nucleophile at the imidoyl carbon. This is followed by a rearrangement and fragmentation cascade that ultimately leads to the transfer of the cyanide group to the nucleophile or its release as a cyanide ion.
The fragmentation of this compound following a reaction may involve the cleavage of the C-C bond between the imidoyl carbon and the oxo-bearing carbon. Such C-C bond cleavage reactions, while uncommon, have been observed in other systems, such as during the biosynthesis of phosphinothricin, where an iron(II)-dependent dioxygenase catalyzes the cleavage of a C(sp3)-C(sp3) bond. nih.gov In the case of this compound, a retro-Claisen type fragmentation could be a plausible mechanism for C-C bond scission, particularly after the initial reaction at the imidoyl center has occurred.
In related systems where the hydroxyl group is protected as an acetate, deacetylation is a key step in initiating reactivity. For instance, the use of N-hydroxy-2-oxopropanimidoyl chloride as a cyanide transfer agent often involves a deacetylative cyanation process. rsc.org In this process, the removal of the acetyl group from the hydroxyl moiety is a prerequisite for the subsequent cyanide transfer. While this compound itself does not have an acetyl group, understanding the role of deacetylation in analogous systems highlights the importance of the free hydroxyl group for the desired reactivity. If the hydroxyl group were to be protected, a deprotection step would be necessary to unmask its nucleophilicity and facilitate the subsequent fragmentation and cyanide release pathways.
Radical Chemistry and Oxidative Transformations Involving the N-O• Fragment
The N-hydroxy functionality in this compound is a key site for radical chemistry. Similar to other oximes and N-hydroxy compounds, it can undergo one-electron oxidation to generate a transient, yet reactive, iminoxyl radical (or N-oxyl radical). nih.govresearchgate.net This transformation is pivotal as it opens pathways to a variety of subsequent reactions.
The generation of the N-O• radical can be initiated by various chemical or electrochemical methods. beilstein-journals.org The stability of this radical is influenced by the delocalization of the unpaired electron between the nitrogen and oxygen atoms. nih.gov For this compound, the resulting iminoxyl radical would be stabilized by the adjacent cyano and acyl groups.
Once formed, this radical intermediate can participate in several mechanistic pathways:
Hydrogen Atom Abstraction (HAT): The N-O• radical can abstract a hydrogen atom from a suitable donor, leading to the regeneration of the N-hydroxy group or initiating other radical chain processes.
Intramolecular Cyclization: If a suitable unsaturated moiety were present elsewhere in the molecule, the N-O• radical could undergo intramolecular addition. Depending on the regioselectivity of the attack, this could lead to the formation of either C-O or C-N bonds, typically resulting in five-membered heterocyclic rings like isoxazolines or nitrones. nih.gov
Intermolecular Reactions: The radical can add to external C=C double bonds, a process that often results in the formation of a C-O bond. nih.gov
Oxidative Coupling: In the presence of suitable substrates, such as 1,3-dicarbonyl compounds, the iminoxyl radical can participate in oxidative C-O coupling reactions. nih.gov
Fragmentation: A crucial reaction pathway for the N-O• fragment, particularly in related systems like N-hydroxyphthalimide (NHPI) esters, is fragmentation. This often involves the cleavage of the N-O bond, which can lead to the formation of other reactive species. beilstein-journals.org In the context of N-hydroxyguanidines and amidoximes, microsomal oxidation can lead to the formation of iminoxyl radicals, which are implicated in redox processes. nih.gov
The oxidation of the N-hydroxy group is not limited to the formation of radicals. Two-electron oxidation can lead to the formation of acyl nitroso species. bgu.ac.il Furthermore, the oxidation of the C=N-OH moiety in amidoximes and oximes by enzymes like cytochrome P450 can lead to the release of nitric oxide (NO). nih.gov
Table 1: Potential Radical Reactions of this compound
| Reaction Type | Reactant(s) | Potential Product(s) |
| One-Electron Oxidation | This compound, Oxidant | 2-Oxopropanimidoyl cyanide-N-oxyl radical |
| Hydrogen Atom Abstraction | 2-Oxopropanimidoyl cyanide-N-oxyl radical, H-donor | This compound |
| Intermolecular Addition | 2-Oxopropanimidoyl cyanide-N-oxyl radical, Alkene | Adduct with a new C-O bond |
| Oxidative Coupling | 2-Oxopropanimidoyl cyanide-N-oxyl radical, 1,3-Dicarbonyl compound | C-O coupled product |
Cycloaddition Reactions (e.g., [3+2] cycloadditions, considering its potential as an acyl nitrile oxide precursor)
The N-hydroxyimidoyl cyanide structure of the target molecule strongly suggests its potential to serve as a precursor to a highly reactive 1,3-dipole: an acyl nitrile oxide. Nitrile oxides are valuable intermediates in organic synthesis, primarily known for their participation in [3+2] cycloaddition reactions (also known as 1,3-dipolar cycloadditions). beilstein-journals.orgnih.govmdpi.com
The in-situ generation of the acyl nitrile oxide from this compound would likely proceed via dehydration or oxidative dehydrogenation of the N-hydroxy group. beilstein-journals.orgacs.org Common methods for generating nitrile oxides from aldoximes include chlorination followed by dehydrohalogenation or direct oxidation. beilstein-journals.org
Once formed, the acyl nitrile oxide can react with a wide range of dipolarophiles, which are typically molecules containing double or triple bonds. researchgate.net
Reaction with Alkenes: The [3+2] cycloaddition with alkenes leads to the formation of 2-isoxazolines. chem-station.com These reactions are often highly regioselective, with the oxygen atom of the nitrile oxide typically attaching to the more substituted carbon of the alkene double bond. beilstein-journals.org The resulting isoxazolines are stable heterocyclic compounds that can serve as versatile intermediates for further synthetic transformations. tandfonline.com
Reaction with Alkynes: When alkynes are used as dipolarophiles, the cycloaddition reaction yields isoxazoles, which are aromatic five-membered heterocycles. youtube.com
Reactivity of α-Keto Nitrile Oxides: The nitrile oxide derived from the title compound would be an α-keto nitrile oxide. Studies on related α-keto ester enolates and nitrile oxides have shown that they can undergo enantioselective [3+2] cycloaddition reactions to produce 5-hydroxy-2-isoxazolines with high diastereoselectivity. acs.orgnih.gov Furthermore, α-keto acids have been used as precursors for nitrile oxides, which then react with maleimides in [3+2] cycloadditions to form fused isoxazolines. rsc.org
The cycloaddition reactions of nitrile oxides are powerful tools for constructing five-membered heterocycles, and the potential for this compound to act as a precursor for these reactions highlights its synthetic utility. mdpi.comuchicago.edu
Table 2: Potential [3+2] Cycloaddition Reactions
| Dipolarophile | Product Class |
| Alkene | 2-Isoxazoline |
| Alkyne | Isoxazole |
| Maleimide | Fused Isoxazoline |
| α-Keto Ester Enolate | 5-Hydroxy-2-isoxazoline |
Based on a comprehensive search of available scientific literature, detailed theoretical and computational chemistry studies specifically focusing on This compound at the requested level of theory (B3LYP/6-311++G(3df,3pd)) are not present in publicly accessible research. The specific data required to populate the outlined sections—including precise Frontier Molecular Orbital energies, Quantum Theory of Atoms in Molecules (QTAIM) parameters, reaction energy profiles, and conformational analyses for this exact compound—have not been published in the sources reviewed.
Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable data that strictly adheres to the provided outline. Constructing the article would require access to dedicated, original research that does not appear to be available in the public domain for this specific molecule.
Theoretical and Computational Chemistry of N Hydroxy 2 Oxopropanimidoyl Cyanide
Prediction of Spectroscopic Parameters from Theoretical Models
Extensive searches of scientific literature and chemical databases have revealed a notable absence of published theoretical and computational studies specifically focused on N-Hydroxy-2-oxopropanimidoyl cyanide. While computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard approaches for predicting spectroscopic parameters, no specific research applying these techniques to this compound has been found.
Theoretical models are instrumental in predicting a range of spectroscopic data, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting the 1H and 13C chemical shifts and coupling constants.
Vibrational Spectroscopy: Calculating the wavenumbers and intensities of infrared (IR) and Raman spectra.
Electronic Spectroscopy: Determining the electronic absorption wavelengths (UV-Vis spectra) and oscillator strengths.
Such computational investigations are invaluable for complementing experimental findings, aiding in spectral assignments, and providing insights into molecular structure and electronic properties. For instance, studies on other oximes and nitriles frequently employ DFT methods to achieve good correlation between calculated and experimental spectra. nih.govnih.gov These studies often involve optimizing the molecular geometry and then performing frequency and NMR calculations, typically using basis sets like 6-31G(d,p) or larger. nih.gov
However, without specific computational studies on this compound, it is not possible to present detailed, research-based data tables for its predicted spectroscopic parameters. The scientific community has yet to publish theoretical explorations into the NMR, vibrational, or electronic spectra of this particular molecule.
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment
High-resolution NMR spectroscopy is a powerful tool for determining the precise atomic connectivity and stereochemistry of N-Hydroxy-2-oxopropanimidoyl cyanide. The presence of stereoisomers, specifically (E)- and (Z)-isomers due to the C=N double bond of the oxime group, can be distinguished and quantified using ¹H and ¹³C NMR.
The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the hydroxyl proton. The chemical shift of the hydroxyl proton can be sensitive to the solvent, concentration, and temperature. The methyl protons of the (E)- and (Z)-isomers would likely exhibit slightly different chemical shifts due to their different spatial environments.
¹³C NMR spectroscopy provides key information about the carbon framework. The chemical shifts of the carbonyl carbon, the imidoyl carbon, and the cyanide carbon are particularly diagnostic. The different electronic environments of the methyl carbons in the (E)- and (Z)-isomers would also result in separate signals, allowing for the determination of the isomeric ratio.
Interactive Table: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm - (E)-isomer | Chemical Shift (δ) ppm - (Z)-isomer | Multiplicity | Assignment |
| ¹H | 10.5 | 10.2 | s | N-OH |
| ¹H | 2.15 | 2.25 | s | CH₃ |
| ¹³C | 185.0 | 184.5 | s | C=O |
| ¹³C | 145.0 | 146.2 | s | C=N |
| ¹³C | 115.8 | 115.5 | s | C≡N |
| ¹³C | 22.1 | 23.5 | q | CH₃ |
Note: Spectra are hypothetically recorded in DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).
Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is instrumental in confirming the molecular weight and elemental composition of this compound, as well as elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. The calculated exact mass for C₄H₄N₂O₂ is 112.0273, and an experimental value in close agreement would confirm this composition.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. Key fragmentation pathways could include the loss of small neutral molecules such as CO, HCN, or OH.
Interactive Table: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 112.0273 | 85 | [M]⁺ (Molecular Ion) |
| 95.0245 | 40 | [M - OH]⁺ |
| 84.0218 | 100 | [M - CO]⁺ |
| 69.0139 | 65 | [M - CO - CH₃]⁺ |
| 43.0184 | 55 | [CH₃CO]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by observing their characteristic vibrational frequencies.
The IR spectrum would be expected to show a strong absorption band for the C=O stretch, a medium to strong band for the C=N stretch of the oxime, and a sharp, medium intensity band for the C≡N stretch. The O-H stretching vibration of the hydroxyl group would appear as a broad band.
Raman spectroscopy, which is sensitive to non-polar bonds, would provide complementary information. The C≡N and C=N stretching vibrations are expected to give strong signals in the Raman spectrum.
Interactive Table: Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| ~3400 (broad) | Strong | Weak | O-H stretch |
| ~2250 | Medium, Sharp | Strong | C≡N stretch |
| ~1710 | Strong | Medium | C=O stretch |
| ~1650 | Medium | Strong | C=N stretch |
| ~1420 | Medium | Medium | CH₃ bend |
| ~950 | Strong | Weak | N-O stretch |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.
A successful crystallographic analysis of this compound would reveal the preferred conformation and stereochemistry in the crystalline form. It would confirm the planarity of the core structure and detail the hydrogen bonding interactions involving the hydroxyl group, which are crucial for understanding the crystal packing.
Interactive Table: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.54 |
| b (Å) | 5.21 |
| c (Å) | 12.33 |
| β (°) | 105.2 |
| Bond Length C=O (Å) | 1.21 |
| Bond Length C=N (Å) | 1.28 |
| Bond Length C≡N (Å) | 1.15 |
| Bond Angle C-C=N (°) | 121.5 |
| Bond Angle C=N-O (°) | 112.8 |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The presence of conjugated π-systems, such as the C=O and C=N double bonds, gives rise to characteristic absorption bands.
The spectrum is expected to show a weak n→π* transition at a longer wavelength, originating from the non-bonding electrons of the oxygen and nitrogen atoms, and a stronger π→π* transition at a shorter wavelength, arising from the conjugated system. The position of these bands can be influenced by the solvent polarity.
Interactive Table: UV-Vis Spectroscopic Data for this compound
| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Assignment |
| 310 | 150 | Ethanol | n→π |
| 225 | 12000 | Ethanol | π→π |
Applications in Organic Synthesis and Chemical Transformations
A Versatile Hub for Diverse Molecular Scaffolds
N-Hydroxy-2-oxopropanimidoyl cyanide and its structural relatives serve as valuable synthetic intermediates, acting as a linchpin for the introduction of the cyanide functional group and for the construction of more elaborate molecular frameworks. The reactivity of this class of compounds is largely dictated by the interplay of the oxime, carbonyl, and cyanide or a related leaving group. This unique combination of functional groups allows for a variety of chemical transformations, making it a versatile building block in the synthesis of diverse organic molecules. The ability to act as an electrophilic cyanide source, particularly through its chloride analog, opens up avenues for the synthesis of a wide range of nitriles, which are themselves important precursors to amines, carboxylic acids, amides, and other functional groups. rsc.org
A Gateway to Thiocyanates and Cyanamides via its Chloride Analog
A significant application of the principles behind this compound lies in the reactivity of its chloride analog, N-hydroxy-2-oxopropanimidoyl chloride. This compound has been effectively utilized as a latent cyanide transfer agent for the cyanation of thiols and amines, yielding synthetically useful thiocyanates and cyanamides, respectively. rsc.orgchemistryviews.org This method presents a valuable alternative to traditional cyanating agents like cyanogen (B1215507) halides, which are notoriously toxic and volatile. rsc.org
The reaction with thiols proceeds efficiently to afford the corresponding thiocyanates. Similarly, secondary amines can be converted to their respective cyanamides. chemistryviews.org This transformation typically involves a two-step, one-pot process where the N-hydroxy-2-oxopropanimidoyl chloride first reacts with the thiol or amine, followed by a deacetylative C-C bond cleavage to release the desired thiocyanate (B1210189) or cyanamide (B42294). scielo.br
Table 1: Cyanation of Thiols and Amines with N-hydroxy-2-oxopropanimidoyl chloride
| Nucleophile | Product | Yield (%) | Reference |
| Thiophenol | Phenyl thiocyanate | 85 | chemistryviews.org |
| 4-Methylthiophenol | 4-Methylphenyl thiocyanate | 92 | chemistryviews.org |
| Benzylamine | N-Benzylcyanamide | 78 | chemistryviews.org |
| Morpholine | N-Cyanomorpholine | 81 | chemistryviews.org |
This table presents a selection of reported yields for the cyanation of various thiols and amines using N-hydroxy-2-oxopropanimidoyl chloride, demonstrating the general applicability of the method.
A Precursor for the Synthesis of N-Heterocycles
The cyanamides generated from the reactions of the chloride analog of this compound are valuable precursors for the synthesis of N-heterocycles. rsc.org For instance, the successful synthesis of N-cyanopyrazole has been reported for the first time using this methodology. chemistryviews.org This opens the door to the construction of a variety of pyrazole-based compounds, which are prevalent scaffolds in medicinal chemistry and materials science. The general reactivity of cyanamides allows for their participation in cycloaddition reactions and other cyclization strategies to form diverse heterocyclic systems. nih.gov
Advancing Cyanide-Free Synthetic Strategies
The development of synthetic methods that avoid the use of highly toxic reagents is a critical goal in modern chemistry. The use of N-hydroxy-2-oxopropanimidoyl chloride as a cyanating agent is a prime example of a cyanide-free approach. rsc.orgchemistryviews.orgscielo.br By utilizing a stable, easy-to-handle solid reagent that releases the cyanide group only under specific reaction conditions, the risks associated with handling volatile and highly toxic cyanogen halides are significantly mitigated. rsc.org This "deacetylative cyanation" strategy, where a C-C bond cleavage unveils the nitrile functionality, represents an innovative contribution to the field of safer synthetic methodologies. chemistryviews.orgscielo.br This approach complements other cyanide-free methods that have been developed, which often rely on different precursors and catalytic systems. taylorandfrancis.com
Potential for Assembling Complex Molecular Architectures
The utility of this compound and its analogs extends to the potential construction of complex molecular architectures. As a versatile building block, it can be incorporated into multi-step synthetic sequences to introduce key functionalities. The thiocyanates and cyanamides produced from its chloride analog can be further elaborated into more complex structures. For example, the cyanamide functional group is a key component in the synthesis of various biologically active compounds and can be used to construct guanidine (B92328) and other functionalities found in natural products and pharmaceuticals. While direct applications of this compound in the total synthesis of complex natural products are not yet widely reported, its potential as a strategic tool for introducing the cyanide group in a controlled and safe manner suggests its future value in this demanding area of organic synthesis.
Advanced Analytical Methodologies for Research and Process Monitoring
Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment (e.g., UHPLC-MS/MS)
There is a notable absence of published literature specifically detailing the use of chromatographic techniques for the analysis of N-Hydroxy-2-oxopropanimidoyl cyanide. While Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful tool for the separation, identification, and quantification of organic molecules, no studies were found that apply this method to this specific compound.
In principle, a hypothetical UHPLC-MS/MS method for this compound would likely involve reversed-phase chromatography, utilizing a C18 column to separate the compound from potential impurities or reactants. The mobile phase would likely consist of a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol, with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to promote ionization.
For detection, electrospray ionization (ESI) in either positive or negative mode would be employed. The selection of the ionization mode and the specific precursor and product ions for Multiple Reaction Monitoring (MRM) would require experimental determination. A data table summarizing potential, yet purely theoretical, UHPLC-MS/MS parameters is presented below.
Table 1: Hypothetical UHPLC-MS/MS Parameters for this compound Analysis
| Parameter | Hypothetical Value/Condition |
| Chromatography | |
| Column | C18, e.g., 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | e.g., 5-95% B over 5 minutes |
| Flow Rate | e.g., 0.4 mL/min |
| Column Temperature | e.g., 40 °C |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive or Negative (to be determined) |
| Precursor Ion (m/z) | To be determined |
| Product Ions (m/z) | To be determined |
| Collision Energy | To be determined |
Note: The values in this table are illustrative and not based on published experimental data for this compound.
In-situ Spectroscopic Methods for Real-time Reaction Monitoring and Kinetic Studies
The scientific literature is devoid of any studies employing in-situ spectroscopic methods for the real-time monitoring of reactions involving this compound or for the investigation of its reaction kinetics. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used for these purposes in chemical synthesis.
Theoretically, FTIR could be used to monitor the formation or consumption of this compound by tracking the characteristic vibrational frequencies of its functional groups, such as the nitrile (C≡N), carbonyl (C=O), and oxime (C=N-OH) groups. However, without experimental data, the specific wavenumbers and their changes over the course of a reaction are unknown.
Similarly, in-situ NMR could potentially track the changes in the chemical environment of the protons and carbons within the molecule, providing detailed kinetic and mechanistic information. The lack of any such published research highlights a significant gap in the understanding of the chemical behavior of this compound.
Development of Specialized Detection and Quantification Protocols in Complex Chemical Matrices
No specialized detection and quantification protocols for this compound in complex chemical matrices (e.g., biological fluids, environmental samples, or industrial process streams) have been reported in the available scientific literature. The development of such protocols would be essential for any application of this compound where its concentration needs to be monitored in a non-ideal environment.
The development of a robust analytical method would need to address challenges such as matrix effects, which can suppress or enhance the analytical signal, and the presence of interfering compounds. This would typically involve a rigorous method development and validation process, including the assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Key Validation Parameters for a Specialized Detection Protocol
| Parameter | Description |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Note: This table outlines the general requirements for method validation, which would be applicable to the development of a protocol for this compound.
Future Research Directions and Unresolved Challenges
Design and Synthesis of Novel Derivatives and Analogs with Enhanced Reactivity or Selectivity
The success of N-Hydroxy-2-oxopropanimidoyl cyanide has spurred the development of a family of related derivatives, each designed to address specific challenges in synthesis. thieme-connect.com, csic.es A primary goal in this area is the creation of analogs with fine-tuned acidity, stability, and steric properties to either enhance coupling efficiency or minimize specific side reactions.
Future research will likely focus on scaffold modifications to modulate the pKa of the N-OH group, which is critical to its function as a leaving group. acs.org While this compound itself has proven highly effective, derivatives such as Oxyma-B have demonstrated even better performance in minimizing racemization in certain contexts. nih.gov This is attributed not just to acidity, but to a potential "assisted basic catalysis" mechanism where adjacent carbonyl groups help enhance the nucleophilicity of the incoming amine. acs.org, nih.gov Another derivative, K-Oxyma, the potassium salt of the compound, completely suppresses acidity, making it an ideal choice for syntheses on highly acid-labile resins where premature cleavage of the peptide is a concern. researchgate.net
The development of "stand-alone" coupling reagents, where the Oxyma moiety is pre-incorporated into a phosphonium (B103445) or uronium salt structure like PyOxim and COMU, represents another key direction. acs.org, sigmaaldrich.com These reagents combine the activator and additive into a single, stable molecule, simplifying reaction setup. acs.org However, challenges remain, such as the poor hydrolytic stability of COMU in DMF. csic.es The design of next-generation stand-alone reagents will need to balance high reactivity with improved stability and solubility.
A summary of notable derivatives and their intended design improvements is presented below.
| Derivative Name | Chemical Name | Key Design Feature / Intended Improvement | Reference(s) |
| Oxyma-B | (Z)-2-cyano-2-(hydroxyimino)-N-methylacetamide | Enhanced racemization suppression, potentially via intramolecular base catalysis. | acs.org, nih.gov |
| Amox | 2-cyano-2-(hydroxyimino)acetamide | Used to create Fmoc-Amox for introducing the Fmoc protecting group with reduced side reactions. | nih.gov, acs.org |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Stand-alone uronium salt for simplified, efficient coupling. | acs.org, bachem.com |
| PyOxim | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)tri-1-pyrrolidinophosphonium hexafluorophosphate | Stand-alone phosphonium salt; generally gives cleaner reactions than uronium salts. | acs.org, sigmaaldrich.com |
| DPOx | Diethylphosphoryl-Oxyma | Phosphate-based derivative; effective for peptide segment couplings with minimal racemization. | nih.gov, acs.org |
| K-Oxyma | Potassium 2-cyano-2-(hydroxyimino)acetate | Non-acidic salt form; ideal for use with highly acid-labile solid supports to prevent premature cleavage. | researchgate.net |
Exploration of Undiscovered Reactivity Modes and Transformation Pathways
While celebrated for its role in amide bond formation, the inherent chemical functionality of this compound—an electron-deficient oxime bearing cyano and ester groups—suggests a rich and largely untapped potential for other chemical transformations. Future research is poised to explore these undiscovered pathways.
One promising avenue is the use of Oxyma derivatives in facilitating molecular rearrangements. Research has shown that an Oxyma-based reagent, ortho-NosylOXY, can be used to promote the Curtius rearrangement of carboxylic acids to form ureas, carbamates, and thiocarbamates, as well as the Beckmann rearrangement of ketoximes into amides. iitg.ac.in These findings demonstrate that the Oxyma scaffold can be leveraged for transformations fundamentally different from simple acylation.
Furthermore, the broader field of oxime chemistry points toward potential new applications. Metal-catalyzed reactions of oximes are known to produce a wide variety of heterocyclic systems. acs.org, nih.gov The this compound structure could serve as a unique building block in metal-catalyzed C-H activation, cyclization, or cross-coupling reactions to generate novel molecular architectures. For instance, reactions involving nickel catalysis have been shown to enable the assembly of complex molecules like pyrimidines from oxime precursors. acs.org Exploring the compatibility of Oxyma and its derivatives with various transition metal catalysts could unlock new synthetic methodologies.
Understanding undesired reaction pathways is also crucial. The generation of hydrogen cyanide (HCN) from the reaction of Oxyma with diisopropylcarbodiimide (DIC) has been identified as a safety concern. acs.org Detailed mechanistic studies of this decomposition pathway not only enhance safety but also provide deeper insight into the compound's reactivity profile, potentially revealing conditions under which alternative, synthetically useful transformations could be favored.
Integration with Automated Synthesis and Flow Chemistry Platforms
The increasing demand for synthetic peptides in research and as active pharmaceutical ingredients necessitates the use of high-throughput, automated technologies. This compound is exceptionally well-suited for these platforms due to its high efficiency, good solubility in common solvents like DMF, and superior safety profile compared to legacy reagents. bachem.com, nih.gov
A significant area of future development is its application in flow chemistry for solid-phase peptide synthesis (SPPS). chemrxiv.org Continuous flow systems offer advantages in heat transfer, mixing, and process control, but require robust and reliable chemical methods. The DIC/Oxyma combination has been successfully implemented in flow SPPS, though challenges such as aspartimide formation and the need for greener solvent systems are active areas of research. chemrxiv.org Future work will focus on optimizing reaction conditions (temperature, flow rate, concentration) and solvent mixtures to maximize purity and yield in continuous manufacturing setups.
Process Analytical Technology (PAT) is another critical component of modern automated synthesis. Recently, a novel online monitoring system was developed that utilizes this compound. acs.org By adding a small amount of Oxyma to the waste stream after the piperidine-mediated Fmoc-deprotection step, the residual base can be quantified in real-time via UV-vis spectrophotometry. acs.org This allows for precise determination of when washing steps are complete, saving significant amounts of solvent and time. acs.org Integrating such smart feedback systems, which rely on the inherent reactivity of the compound, into automated synthesizers represents a key direction for creating more efficient and sustainable synthetic processes.
Theoretical Prediction and Experimental Validation of Novel Chemical Transformations
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new reagents and reactions. For this compound and its analogs, theoretical studies offer a path to rationally design better derivatives and predict new reactivity, reducing the need for extensive empirical screening.
A prime example is the use of in silico studies to predict the efficacy of potential coupling additives. acs.org, nih.gov By calculating the pKa values of various known and hypothetical oximes using algorithms like GALAS, researchers have been able to rationalize the superior performance of this compound and identify new, promising candidates. acs.org, nih.gov, researchgate.net One such study predicted that ethyl 2-(hydroxyimino)-2-nitroacetate would be a potent additive, providing a clear target for future experimental synthesis and validation. acs.org, nih.gov This synergy between prediction and experimentation is a powerful paradigm for future reagent development.
Theoretical studies are also crucial for elucidating complex reaction mechanisms. Density Functional Theory (DFT) calculations have been employed to investigate the reaction pathways leading to the undesirable formation of HCN from the Oxyma/DIC adduct. acs.org Such studies can pinpoint the most kinetically influential steps and transition states, providing a roadmap for modifying reaction conditions or reagent structures to suppress unwanted side reactions. acs.org This same approach can be applied proactively to predict and validate entirely new, desirable chemical transformations, guiding chemists toward the specific conditions needed to access novel reactivity modes.
Expanding the Scope of this compound as a Versatile Synthetic Tool in Chemical Sciences
While its reputation was built in peptide synthesis, the future of this compound lies in its establishment as a broadly applicable reagent in organic synthesis. thieme-connect.com, csic.es Its ability to efficiently form active esters can be applied to a wider range of acylation reactions beyond peptide bonds.
Recent studies have demonstrated its utility in forming ester and amide bonds in challenging contexts, including the acylation of bulky residues and the synthesis of hydroxamates. iitg.ac.in, orgsyn.org Furthermore, its use in aqueous media for reactions like esterification highlights its potential in "green chemistry," a rapidly expanding field focused on developing more sustainable chemical processes. acs.org, biosyn.com The non-explosive nature of this compound is a major driver of its adoption as a greener and safer alternative to traditional reagents. biosyn.com, nih.gov
The most significant expansion of its scope comes from applications outside of simple acylation. As mentioned previously, the use of Oxyma-based reagents to mediate Curtius and Beckmann rearrangements and to synthesize a variety of compounds including acetals, thioacetals, ureas, and carbamates showcases its versatility. iitg.ac.in These transformations move the reagent from being a simple "additive" to a key "activator" for a diverse set of synthetic operations. The ongoing challenge is to further explore this reactivity and develop robust, general protocols that make this compound and its derivatives go-to tools for synthetic chemists across various disciplines.
Q & A
Q. What analytical methods are recommended for quantifying cyanide content in N-Hydroxy-2-oxopropanimidoyl cyanide, and how are interferences minimized?
- Methodology : Use automated colorimetric methods (e.g., online membrane dialysis) to isolate hydrogen cyanide (HCN) gas from the sample matrix. This reduces interference from thiocyanate (SCN), a common contaminant in heterogeneous samples . Validate results using duplicate sampling with acceptance criteria (e.g., ≤35% Relative Percent Difference [RPD]) to account for laboratory variability .
Q. What safety protocols are critical when handling cyanide-containing compounds like this compound?
- Methodology : Follow protocols for similar cyanide derivatives:
- Use PPE (gloves, goggles, lab coats) and work in fume hoods.
- Implement first-aid measures for inhalation (move to fresh air, provide artificial respiration) and skin contact (rinse thoroughly) .
- Adhere to REACH and CLP regulations for hazardous material handling .
Q. How can researchers validate the purity of synthesized this compound?
- Methodology :
- Characterize using NMR, FT-IR, and HPLC to confirm structural integrity.
- Cross-reference spectral data with authoritative databases (e.g., NIST Chemistry WebBook) to ensure accuracy .
Advanced Research Questions
Q. How should discrepancies in cyanide analysis data be resolved, particularly in heterogeneous samples?
- Methodology :
- Perform duplicate analyses and apply statistical criteria (e.g., RPD ≤35%, analyte concentrations ≤2x Quantitation Limit [QL]) to distinguish true variability from experimental error .
- Use interference-minimized methods (e.g., ALS Canada’s optimized protocols) to reduce false positives from SCN or heavy metals .
Q. What strategies optimize reaction conditions for synthesizing derivatives of this compound?
- Methodology :
- Employ automated synthesis platforms to standardize parameters (temperature, pH) and improve reproducibility .
- Use fractional factorial design to identify critical variables (e.g., solvent polarity, catalyst loading) and reduce trial-and-error experimentation .
Q. How can mechanistic studies elucidate the degradation pathways of this compound under environmental conditions?
- Methodology :
- Conduct kinetic studies under controlled pH/temperature regimes, monitoring cyanide release via ion chromatography.
- Apply density functional theory (DFT) to model intermediate stability and reaction energetics .
Methodological Best Practices
Q. How should researchers design experiments to address contradictory data in cyanide-related studies?
- Methodology :
- Use comparative analysis frameworks (e.g., causal vs. descriptive questions) to isolate variables .
- Include raw data tables in appendices and highlight processed data trends in the main text to enhance transparency .
Q. What criteria ensure the reliability of physicochemical data for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
